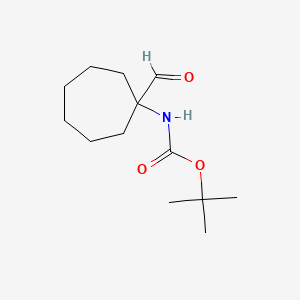

tert-butylN-(1-formylcycloheptyl)carbamate

Description

Significance of Boc-Protected Amine Derivatives in Advanced Synthetic Methodologies

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the assembly of peptides, natural products, and pharmaceuticals. numberanalytics.com The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its robustness and orthogonal deprotection conditions. nih.gov

Introduced in the 1950s, the Boc group found rapid application in peptide synthesis, where its stability to a wide range of reagents, except for mild acidic conditions, allowed for the sequential and controlled formation of peptide bonds. rsc.org This stability profile includes resistance to most basic conditions, nucleophilic attack, and catalytic hydrogenolysis, making it compatible with a diverse array of synthetic transformations. nih.govresearchgate.net

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com Its removal, or deprotection, is most commonly effected with acids such as trifluoroacetic acid (TFA), which cleanly liberates the amine and releases gaseous byproducts (isobutene and carbon dioxide). researchgate.net This efficient and clean deprotection is a key advantage in multi-step syntheses.

The utility of Boc-protected amines extends far beyond peptide chemistry. They are crucial intermediates in the synthesis of complex natural products and medicinally important compounds where a primary or secondary amine must be masked during various synthetic operations. numberanalytics.com

Table 1: Common Reagents for Boc Protection and Deprotection

| Transformation | Reagent(s) | Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, DMAP) | Anhydrous or aqueous solvents, Room Temperature |

| Deprotection | Trifluoroacetic Acid (TFA) | Anhydrous CH₂Cl₂ |

| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or methanol | |

| Lewis Acids (e.g., TMSI, ZnBr₂) | Aprotic solvents |

Strategic Importance of Aldehyde Functionalities as Synthetic Handles in Complex Molecule Construction

Aldehydes are among the most versatile functional groups in organic synthesis, acting as key electrophilic "handles" for the construction of carbon-carbon and carbon-heteroatom bonds. msu.eduresearchgate.net Their reactivity stems from the polarized carbon-oxygen double bond, which renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles.

This reactivity makes aldehydes invaluable precursors to a vast array of other functional groups and molecular architectures:

Reduction: Aldehydes are readily reduced to primary alcohols using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com

Oxidation: They can be oxidized to carboxylic acids using various oxidants, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. numberanalytics.com

Nucleophilic Addition: Aldehydes react with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides converts aldehydes into alkenes.

Imination: Condensation with primary amines yields imines, which can be further reduced to secondary amines. msu.edu

Aldol (B89426) and Related Condensations: Aldehydes can act as both the nucleophilic (as an enolate) and electrophilic partner in aldol reactions, a powerful method for C-C bond formation. numberanalytics.com

The aldehyde group is a frequent feature in biosynthetic pathways and is a key intermediate in the industrial synthesis of pharmaceuticals, fragrances, and polymers. numberanalytics.comsciepublish.com The ability to transform an aldehyde into numerous other functionalities underscores its strategic importance in the assembly of complex molecules. nih.gov

Unique Structural Considerations of Geminally Substituted Cycloheptyl Systems

The cycloheptane (B1346806) ring, unlike its smaller and larger counterparts, presents unique conformational challenges. The presence of two substituents on the same carbon atom (geminal substitution) further complicates its stereochemical landscape. libretexts.org

Cycloheptane is a highly flexible ring system that does not have a single, low-energy conformation like the chair of cyclohexane (B81311). Instead, it exists as a dynamic equilibrium of several conformations, primarily the twist-chair and twist-boat forms, which are of similar energy. The energy barrier to interconversion between these forms is low, a process known as pseudorotation.

In tert-butyl N-(1-formylcycloheptyl)carbamate, the Boc-protected amine and the aldehyde group are attached to the same carbon atom. This geminal arrangement forces the two functional groups into close spatial proximity, which can lead to significant intramolecular interactions.

These proximity effects can be both steric and electronic:

Steric Hindrance: The bulky tert-butyl group of the Boc-carbamate can sterically hinder the approach of nucleophiles to the adjacent aldehyde carbonyl. This could necessitate the use of smaller, more reactive reagents or could be exploited to achieve facial selectivity in additions to the carbonyl.

Electronic Interactions: The electron-withdrawing nature of the formyl group can influence the electronic properties of the adjacent carbamate (B1207046), and vice versa. More significantly, intramolecular hydrogen bonding between the carbamate N-H and the formyl oxygen is possible in certain conformations, which could restrict rotation and influence the reactivity of both groups.

Directed Reactions: The carbamate group, particularly its carbonyl oxygen, could act as a directing group in certain reactions, such as lithiation at a neighboring position, by coordinating to the reagent. nih.gov

Overview of Research Trajectories and Unaddressed Challenges Pertaining to tert-butyl N-(1-formylcycloheptyl)carbamate

While specific research literature on tert-butyl N-(1-formylcycloheptyl)carbamate is sparse, the compound represents a class of molecules—α-amino aldehydes—that are important synthetic intermediates. The primary challenges and research directions related to this and similar structures include:

Stereoselective Synthesis: The key challenge is the development of synthetic routes that can control the stereochemistry at the C1 position, especially if a chiral center is desired. Synthesizing enantiomerically pure α-substituted cycloalkanones, which could serve as precursors, is a non-trivial task.

Control of Reactivity: A major synthetic hurdle is the chemoselective transformation of either the aldehyde or the carbamate in the presence of the other. For example, reducing the aldehyde without affecting the Boc group is straightforward, but other transformations might require careful selection of reagents and conditions to avoid unwanted side reactions.

Conformational Control and Prediction: Understanding and predicting the dominant conformation of such a flexible and substituted ring is computationally and experimentally challenging. Such knowledge is vital for designing stereoselective reactions where the conformation of the substrate dictates the stereochemical outcome.

Applications as a Synthetic Building Block: A primary research trajectory would be to utilize this molecule as a versatile building block. For instance, the aldehyde could be elaborated into various side chains, followed by deprotection of the amine to reveal a novel α-amino acid or diamine derivative with a cycloheptyl backbone.

Future work in this area will likely focus on the development of catalytic, asymmetric methods for the synthesis of such geminally disubstituted cycloalkanes and the exploration of their utility in constructing novel scaffolds for medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-formylcycloheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(10-15)8-6-4-5-7-9-13/h10H,4-9H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFHXWSEGALSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Analysis and Target Compound Disconnections

Identification of Key Retrosynthetic Disconnections for the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, acidic or thermal conditions. researchgate.net The most logical disconnection for the tert-butyl carbamate moiety is the C-N bond, leading back to a primary amine and a source of the Boc group.

Table 1: Retrosynthetic Disconnection of the tert-Butyl Carbamate Group

| Disconnection | Precursors | Forward Reaction |

| C-N bond of the carbamate | 1-aminocycloheptanecarbaldehyde and di-tert-butyl dicarbonate (B1257347) (Boc)₂O or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) | Amine protection |

This disconnection simplifies the target molecule to 1-aminocycloheptanecarbaldehyde. The forward reaction, the protection of the primary amine, is a standard transformation in organic synthesis. The use of di-tert-butyl dicarbonate in the presence of a base is a common and efficient method for this purpose.

Retrosynthetic Approaches to the Formyl Group within a Cyclic Framework

The formyl group, an aldehyde, can be introduced through various synthetic transformations. A common retrosynthetic strategy for an aldehyde is a functional group interconversion (FGI) from a more stable or easily accessible functional group, such as a primary alcohol or a carboxylic acid. ias.ac.infiveable.me

Table 2: Retrosynthetic Strategies for the Formyl Group

| Disconnection Type | Precursor Functional Group | Forward Reaction |

| Functional Group Interconversion (FGI) | Primary Alcohol | Oxidation (e.g., with PCC, DMP, or Swern oxidation) |

| Functional Group Interconversion (FGI) | Carboxylic Acid | Reduction (e.g., via a Weinreb amide or conversion to an acid chloride followed by reduction) |

| C-C bond formation | Cycloheptanone (B156872) and a one-carbon synthon (e.g., cyanide) | Cyanohydrin formation followed by reduction |

Considering the 1,1-disubstituted nature of the cycloheptane (B1346806) ring, an FGI from a primary alcohol is a highly plausible route. This leads to the precursor (tert-butyl N-(1-(hydroxymethyl)cycloheptyl)carbamate). The subsequent oxidation to the aldehyde would need to be performed under mild conditions to avoid over-oxidation to the carboxylic acid.

Analysis of Synthetic Equivalents for the 1,1-Disubstituted Cycloheptane Core

The 1,1-disubstituted cycloheptane core, bearing both a protected amine and a formyl precursor, is a key structural challenge. A powerful retrosynthetic approach for such a system is to disconnect one of the substituents from the cycloheptane ring. A logical disconnection is the C-C bond between the cycloheptane ring and the formyl group precursor (a hydroxymethyl group). This leads to a cycloheptanone precursor.

This disconnection suggests a forward synthesis involving the addition of a one-carbon nucleophile to cycloheptanone. A particularly effective strategy is the Strecker synthesis or a related cyanohydrin formation. In this scenario, cycloheptanone would react with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an amine source. For the target molecule, a modified Strecker reaction using the Boc-protected amine precursor could be envisioned.

Alternatively, a Grignard-type addition of a protected hydroxymethyl anion equivalent to a cycloheptanone derivative bearing a leaving group at the 1-position could be considered, though this is often more synthetically complex.

A more convergent approach would involve the synthesis of 1-aminocycloheptanecarbonitrile (B1283179) from cycloheptanone, followed by reduction of the nitrile to the aldehyde and protection of the amine.

Assessment of Potential Stereochemical Control Points in Precursor Selection

The target molecule itself is achiral as the substitution is at the C1 position of the cycloheptane ring. However, if any of the precursors used in the synthesis are chiral or if the reaction conditions introduce chirality, stereochemical control becomes a critical consideration. rijournals.comlibretexts.org

For instance, if a substituted cycloheptanone were used as a starting material, the addition of nucleophiles could potentially lead to diastereomers. The conformational flexibility of the cycloheptane ring can make stereochemical prediction and control challenging. libretexts.orgresearchgate.net The chair and boat-like conformations of cycloheptane are close in energy, and the introduction of substituents can influence this equilibrium.

In the context of the proposed retrosynthesis from cycloheptanone, if any step were to involve asymmetric catalysis, for example, an enantioselective Strecker reaction, it would introduce chirality into the molecule. However, for the synthesis of the achiral target molecule, the primary focus would be on regioselectivity and functional group compatibility rather than stereocontrol. Should a chiral derivative of the target molecule be desired, the selection of chiral precursors or the use of asymmetric catalysts would be essential. rijournals.comyoutube.comacs.org

Advanced Methodologies for the Chemical Synthesis of Tert Butyln 1 Formylcycloheptyl Carbamate

Multi-Step Convergent and Linear Synthesis Pathways

The construction of the core cycloheptyl framework functionalized with both a carbamate (B1207046) and a formyl group at the same carbon atom can be approached through various multi-step synthetic sequences. These routes can be broadly categorized by the strategy employed for the formation of the seven-membered ring.

Synthesis from Functionalized Cycloheptanone (B156872) Precursors

A logical and common starting point for the synthesis of tert-butyl N-(1-formylcycloheptyl)carbamate is the appropriately substituted cycloheptanone. This linear approach involves the sequential introduction of the required functional groups onto a pre-existing cycloheptane (B1346806) ring.

A plausible synthetic route would begin with cycloheptanone. The introduction of a nitrogen-containing group at the C1 position is a key step. This can be achieved through various methods, such as the Strecker synthesis, which would introduce an amino and a cyano group, or through direct amination protocols. Following the introduction of the nitrogen, protection as a tert-butyl carbamate (Boc-protection) would be carried out. The resulting intermediate, tert-butyl (1-cyanocycloheptyl)carbamate, could then be reduced to the corresponding aldehyde.

Alternatively, a Bucherer-Bergs reaction on cycloheptanone would yield a hydantoin, which can be hydrolyzed to an amino acid. The amino group can be protected, and the carboxylic acid can be reduced to the desired aldehyde.

A key intermediate in many of these routes would be tert-butyl (1-aminocycloheptyl)carbamate. The synthesis of related carbamates has been reported, often involving the reaction of an amine with di-tert-butyl dicarbonate (B1257347). orgsyn.org

Routes Involving Ring Expansion or Contraction Strategies

Ring expansion reactions provide a powerful method for the synthesis of medium-sized rings like cycloheptane, which can be challenging to form via direct cyclization due to entropic factors. nih.govfree.fr These strategies often start from more readily available smaller rings, such as cyclohexanone.

One established method is the Tiffeneau-Demjanov rearrangement. This involves the treatment of a 1-(aminomethyl)cyclohexanol (B1329751) with nitrous acid to induce a ring expansion to cycloheptanone. To adapt this for the synthesis of the target molecule, the aminomethyl group would need to be appropriately substituted to allow for the eventual formation of the formyl group.

More contemporary ring expansion strategies have been developed, some of which proceed via cascade reactions. whiterose.ac.ukacs.org For instance, a strategy involving the cleavage of a C-C bond induced by radical migration has been used to synthesize medium-sized lactams from benzocyclic ketones. nih.gov Another approach utilizes the oxidative cleavage of a C=C bond in a bridged polycyclic compound to yield medium-ring lactones and lactams. nih.gov Recently, novel ring-expansion methods for synthesizing medium-sized and macrocyclic sulfonamides have also been reported. nih.govnih.gov While not directly yielding the target carbamate, these methods highlight the versatility of ring expansion in accessing functionalized seven-membered rings.

Exploiting Cycloaddition Reactions for Ring Construction

Cycloaddition reactions are a cornerstone of organic synthesis for the construction of cyclic systems. fiveable.menumberanalytics.compageplace.delibretexts.orgwikipedia.org While the Diels-Alder reaction, a [4+2] cycloaddition, is famously used for six-membered rings, other cycloaddition strategies can be employed for seven-membered rings. pageplace.de

A [4+3] cycloaddition, for example, between a diene and an allyl cation equivalent, can directly generate a seven-membered ring. The challenge in this approach lies in the design of the precursors to incorporate the necessary functionalities that can be converted into the carbamate and formyl groups.

Another possibility is the use of a [2+2] cycloaddition followed by a ring expansion. For instance, the reaction of a ketene (B1206846) with an appropriately substituted alkene could form a cyclobutanone, which could then be induced to undergo a ring expansion.

Introduction of the Formyl Moiety

Selective Oxidation of Precursor Alcohols

A common and reliable method for generating an aldehyde is the selective oxidation of a primary alcohol. In the context of synthesizing tert-butyl N-(1-formylcycloheptyl)carbamate, this would involve the preparation of the precursor alcohol, tert-butyl (1-(hydroxymethyl)cycloheptyl)carbamate. This alcohol could be synthesized from a corresponding carboxylic acid or ester derivative by reduction with a suitable reagent like lithium aluminum hydride, followed by Boc-protection of the amino group.

The subsequent oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of reagent would depend on the tolerance of other functional groups present in the molecule.

Formylation Reactions Directed by the Carbamate Group

While less common, it is conceivable that the formyl group could be introduced through a reaction directed by the pre-existing carbamate group. For instance, a lithiated intermediate could be generated at the C1 position, which could then be quenched with a formylating agent. However, the acidity of the N-H proton of the carbamate would need to be considered and potentially protected.

A more plausible approach is the reduction of a related functional group that is more readily introduced. For example, as mentioned in section 3.1.1, the reduction of a nitrile group in tert-butyl (1-cyanocycloheptyl)carbamate using a reagent like diisobutylaluminium hydride (DIBAL-H) is a well-established method for the synthesis of aldehydes.

Approaches via Reductive Transformations of Nitrile or Ester Precursors

The construction of the 1-formylcycloheptyl moiety can be effectively achieved through the reduction of precursor molecules where the aldehyde functionality exists in a masked form, such as a nitrile or an ester. These approaches are advantageous as they utilize stable and readily accessible starting materials.

A viable synthetic pathway commences with the transformation of a nitrile precursor, namely tert-butyl (1-cyanocycloheptyl)carbamate. The synthesis of this intermediate can be envisioned through a Strecker-type reaction involving cycloheptanone, an amine source, and a cyanide source, followed by the protection of the resulting aminonitrile. The subsequent partial reduction of the nitrile group to an aldehyde is a critical step. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly employed for this transformation at low temperatures to prevent over-reduction to the corresponding amine. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to furnish the desired aldehyde.

Alternatively, the synthesis can proceed from an ester precursor, such as a derivative of N-Boc-1-aminocycloheptanecarboxylic acid. This amino acid can be synthesized and then subjected to Boc protection. The carboxylic acid can then be reduced to the aldehyde. This transformation can be accomplished via a two-step process involving the conversion of the carboxylic acid to a more reactive derivative, such as a Weinreb amide or an acyl chloride, followed by reduction. A more direct reduction can also be achieved using specific reducing agents that are capable of selectively reducing carboxylic acids to aldehydes in the presence of other functional groups.

| Precursor Type | Key Intermediate | Typical Reducing Agent(s) | Reaction Conditions |

| Nitrile | tert-butyl (1-cyanocycloheptyl)carbamate | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in an aprotic solvent (e.g., Toluene, CH₂Cl₂), followed by aqueous workup. |

| Ester/Carboxylic Acid | N-Boc-1-aminocycloheptanecarboxylic acid | 1. SOCl₂ or (COCl)₂, then a reducing agent (e.g., LiAl(OtBu)₃). 2. Conversion to Weinreb amide, then DIBAL-H or LiAlH₄. | Multi-step process often requiring anhydrous conditions. |

Introduction and Management of the tert-Butyl Carbamate Protecting Group

The most common method for the introduction of the Boc group is the direct protection of the precursor amine, 1-aminocycloheptanecarbaldehyde, or more strategically, a precursor such as 1-aminocycloheptanecarboxylic acid or 1-aminocycloheptanecarbonitrile (B1283179). The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. arkat-usa.org The choice of base and solvent system is flexible and can be adapted to the solubility and reactivity of the substrate. arkat-usa.orgnih.gov Common bases include sodium hydroxide, sodium bicarbonate, or triethylamine (B128534), in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile. arkat-usa.org The reaction is generally high-yielding and proceeds under mild conditions, making it a highly reliable step in the synthetic sequence. nih.gov

| Reagent | Base | Solvent(s) | Typical Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, NaHCO₃, or Et₃N | Water, THF, Acetonitrile, or mixtures | Room temperature or gentle heating (e.g., 40 °C). arkat-usa.org |

In more complex syntheses, where other reactive functional groups are present, an orthogonal protection strategy is essential. orgsyn.orgorganic-chemistry.org This involves the use of protecting groups that can be removed under different conditions without affecting each other. orgsyn.orgorganic-chemistry.orginorgchemres.org For instance, if the cycloheptane ring were to contain an additional functional group, such as a hydroxyl or a second amine, that requires protection, a protecting group labile under conditions orthogonal to the acid-labile Boc group would be chosen. google.com For example, a benzyl (B1604629) (Bn) or a fluorenylmethyloxycarbonyl (Fmoc) group could be used to protect another amine, as they are typically removed by hydrogenolysis and base-mediated elimination, respectively, conditions under which the Boc group is stable. inorgchemres.org This strategy allows for the selective deprotection and reaction at specific sites within the molecule, which is a fundamental concept in the synthesis of complex organic molecules. orgsyn.orgnih.gov

Catalytic Approaches in Synthesis

Catalytic methods offer elegant and efficient solutions for key bond-forming reactions in the synthesis of tert-butyl N-(1-formylcycloheptyl)carbamate. These approaches can enhance selectivity and reduce the number of synthetic steps.

Transition metal catalysis provides powerful tools for the formation of the carbon-carbon bond necessary to introduce the formyl group or its precursor. mdpi.com One potential strategy is the hydroformylation of a suitable alkene precursor, such as tert-butyl (cyclohept-1-en-1-yl)carbamate. This reaction, typically catalyzed by rhodium or cobalt complexes, introduces a formyl group and a hydrogen atom across the double bond. rsc.org The regioselectivity of the hydroformylation can be a challenge, potentially leading to a mixture of isomeric products.

Another advanced approach involves the palladium-catalyzed carbonylation of a vinyl or aryl triflate or halide. While not directly applicable to the saturated cycloheptane ring, this methodology could be employed in a ring-construction strategy. More relevant to the target molecule would be C-H activation/functionalization strategies. The direct formylation of a C(sp³)-H bond on the N-Boc protected cycloheptylamine (B1194755) is a formidable challenge but represents a cutting-edge area of research. Such a reaction would likely require a directing group to achieve the desired regioselectivity at the C1 position.

| Catalytic Reaction | Precursor Example | Catalyst System (Illustrative) | Potential Outcome |

| Hydroformylation | tert-butyl (cyclohept-1-en-1-yl)carbamate | Rh(CO)₂(acac) / phosphine (B1218219) ligands | Formation of the formyl group directly on the ring. |

| C-H Activation/Formylation | tert-butyl cycloheptylcarbamate | Pd(OAc)₂ with a directing group ligand | Direct introduction of the formyl group at a specific C-H bond. |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis and for reactions that are challenging to achieve with traditional metal catalysts. researchgate.net In the context of synthesizing tert-butyl N-(1-formylcycloheptyl)carbamate, organocatalysis could be employed to introduce the formyl group or its precursor with high stereoselectivity, should a chiral version of the target molecule be desired. For instance, an organocatalytic enantioselective Strecker reaction on cycloheptanone could provide a chiral aminonitrile precursor.

Furthermore, organocatalytic methods for the formylation of C-H bonds are an emerging field. While direct application to a simple cycloheptane ring is not yet established, related transformations on other systems suggest future potential. For example, organocatalytic formylation of boronic acids has been reported, which could be integrated into a synthetic route involving a cycloheptyl boronic acid derivative. nih.gov

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of the synthesis of tert-butyl N-(1-formylcycloheptyl)carbamate are highly dependent on the careful optimization of reaction parameters in each synthetic step. Key to this is the understanding and control of solvent effects, temperature regimes, reagent selection, and stoichiometry.

Solvent Effects and Temperature Regimes in Key Synthetic Steps

The choice of solvent and the control of temperature are critical throughout the synthetic sequence, from the initial protection of the amino group to the final oxidation.

Synthesis of (1-(tert-butoxycarbonylamino)cycloheptyl)methanol:

The synthesis of the alcohol precursor typically starts with the Boc-protection of 1-aminocycloheptanecarboxylic acid, followed by the reduction of the carboxylic acid.

For the Boc-protection step , a biphasic system of a water-miscible organic solvent and water is often employed. Solvents like 1,4-dioxane (B91453) or tetrahydrofuran (THF) in combination with water provide a suitable medium for the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium bicarbonate or sodium hydroxide. chemicalbook.com The reaction is typically performed at temperatures ranging from 0 °C to room temperature to ensure the stability of the Boc anhydride (B1165640) and prevent side reactions. chemicalbook.com

For the reduction of the N-Boc protected carboxylic acid to the corresponding primary alcohol, anhydrous ethereal solvents are preferred. Tetrahydrofuran (THF) is a common choice due to its ability to dissolve the substrate and its compatibility with reducing agents like lithium borohydride (B1222165) (LiBH₄). rsc.org This reduction is generally carried out at temperatures ranging from 0 °C to room temperature to control the reactivity of the hydride reagent and ensure selective reduction of the carboxylic acid without affecting the Boc protecting group. rsc.org

Oxidation of (1-(tert-butoxycarbonylamino)cycloheptyl)methanol:

The final oxidation step is highly sensitive to solvent and temperature. Several modern oxidation methods can be employed, each with its own optimal conditions.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (B109758) (DCM) at very low temperatures, usually between -78 °C and -60 °C, to maintain the stability of the reactive intermediates and minimize side product formation. chemicalbook.comorgsyn.orgresearchgate.net

Dess-Martin Periodinane (DMP) Oxidation: DMP offers the advantage of proceeding at room temperature. chemicalbook.comnih.govnih.gov Dichloromethane is a commonly used solvent for this transformation. The milder temperature profile simplifies the experimental setup compared to the Swern oxidation. chemicalbook.comnih.gov

Parikh-Doering Oxidation: This method uses the sulfur trioxide pyridine (B92270) complex as the activator for DMSO. It can be conducted at temperatures ranging from 0 °C to room temperature, offering a less cryogenic alternative to the Swern oxidation. google.com Dichloromethane is also a suitable solvent for this procedure.

The following table summarizes the typical solvent and temperature regimes for the key oxidation step:

| Oxidation Method | Typical Solvents | Typical Temperature Range |

| Swern Oxidation | Dichloromethane (DCM) | -78 °C to -60 °C |

| Dess-Martin Periodinane (DMP) Oxidation | Dichloromethane (DCM) | Room Temperature |

| Parikh-Doering Oxidation | Dichloromethane (DCM), DMSO | 0 °C to Room Temperature |

Reagent Screening and Stoichiometric Control

The careful selection and precise control of the stoichiometry of reagents are paramount for maximizing the yield and purity of tert-butyl N-(1-formylcycloheptyl)carbamate.

Boc-Protection and Reduction:

In the Boc-protection step, a slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting amino acid. chemicalbook.com The amount of base, such as sodium bicarbonate, is also crucial and is typically used in excess (2 to 3 equivalents) to maintain a basic pH and facilitate the reaction. chemicalbook.com

For the reduction of the carboxylic acid , the stoichiometry of the reducing agent, such as lithium borohydride, must be carefully controlled. An excess of the reducing agent is generally required to drive the reaction to completion, but a large excess should be avoided to prevent potential side reactions and simplify the work-up procedure. rsc.org

Oxidation Step:

The choice of oxidizing agent and the control of its stoichiometry are critical for the successful conversion of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Swern Oxidation: Precise stoichiometry is crucial. Typically, a slight excess of oxalyl chloride (around 1.5 equivalents) and DMSO (around 2-3 equivalents) relative to the alcohol is used. A larger excess of a hindered base like triethylamine or diisopropylethylamine (around 5 equivalents) is necessary to neutralize the acid generated and to facilitate the final elimination step. chemicalbook.comorgsyn.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is often used in a slight excess (typically 1.1 to 1.5 equivalents) to ensure complete oxidation of the alcohol. chemicalbook.comnih.gov The reaction is sensitive to moisture, and the purity of the DMP reagent is important for achieving high yields.

Parikh-Doering Oxidation: The stoichiometry of the sulfur trioxide pyridine complex is critical and is typically used in excess. The amount of DMSO can also influence the reaction rate and yield. An excess of a tertiary amine base is also required.

The table below provides a general overview of reagent screening and stoichiometric considerations for the oxidation step:

| Oxidation Method | Key Reagents | Typical Stoichiometry (relative to alcohol) | Key Considerations |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | 1.5 eq. Oxalyl Chloride, 2-3 eq. DMSO, 5 eq. Triethylamine | Strict temperature control (-78 °C), anhydrous conditions. |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | 1.1 - 1.5 eq. | Mild conditions, but reagent can be expensive and moisture-sensitive. chemicalbook.comnih.govnih.gov |

| Parikh-Doering Oxidation | SO₃•pyridine, DMSO, Triethylamine | Excess SO₃•pyridine and base | Milder temperatures than Swern, but may require longer reaction times. |

Scalable Synthesis Considerations and Methodological Refinements

Transitioning the synthesis of tert-butyl N-(1-formylcycloheptyl)carbamate from a laboratory scale to a larger, potentially industrial, scale introduces a new set of challenges and requires methodological refinements to ensure safety, cost-effectiveness, and efficiency.

For the Boc-protection and reduction steps , the use of readily available and less hazardous reagents and solvents is preferred. Optimizing reaction concentrations to minimize solvent waste and developing efficient work-up and purification procedures, such as crystallization instead of chromatography, are crucial for large-scale production. semanticscholar.org

The oxidation step presents the most significant challenges for scale-up.

Swern Oxidation: While effective on a small scale, the low-temperature requirement (-78 °C) can be difficult and costly to maintain in large reactors. chemicalbook.comorgsyn.org The generation of gaseous byproducts like carbon monoxide and the foul-smelling dimethyl sulfide (B99878) also pose safety and environmental concerns on a larger scale. researchgate.net

Dess-Martin Periodinane (DMP) Oxidation: The cost and potential instability of DMP can be prohibitive for large-scale synthesis. nih.gov However, its mild reaction conditions make it an attractive option if cost-effective and stable formulations of the reagent are available.

Methodological Refinements for Scalable Synthesis:

To address the challenges of large-scale synthesis, several refinements can be considered:

Alternative Oxidation Methods: Exploring alternative, more scalable oxidation methods such as those using catalytic amounts of a transition metal with a co-oxidant (e.g., TEMPO-based oxidations) could be advantageous. organic-chemistry.orgscielo.org.mx These methods often operate under milder conditions and can be more cost-effective.

Process Intensification: The use of flow chemistry can offer significant advantages for scalable synthesis. Flow reactors allow for better control of reaction temperature and mixing, improved safety for handling hazardous reagents, and the potential for continuous production.

Crystallization-Induced Dynamic Resolution: If applicable, this technique could be employed to isolate a desired stereoisomer in high yield and purity, simplifying the purification process.

By carefully considering these factors and exploring advanced synthetic methodologies, the synthesis of tert-butyl N-(1-formylcycloheptyl)carbamate can be optimized for both laboratory and larger-scale production, ensuring high yields of the desired product with improved efficiency and safety.

Chemical Reactivity and Derivatization Studies of Tert Butyln 1 Formylcycloheptyl Carbamate

Reactions Involving the Formyl Group as an Electrophilic Center.nih.gov

The aldehyde functionality of tert-butyl N-(1-formylcycloheptyl)carbamate is a key site for molecular modification. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions (e.g., Grignard, Organolithium, Wittig, Horner-Wadsworth-Emmons).nih.govacs.orgconicet.gov.ar

Nucleophilic addition reactions are fundamental to extending the carbon skeleton and introducing new functional groups.

Grignard and Organolithium Reagents: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the formyl group results in the formation of secondary alcohols. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide). masterorganicchemistry.com The nature of the ylide influences the stereochemistry of the resulting alkene; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. conicet.gov.arwikipedia.org The HWE reaction is renowned for its high (E)-stereoselectivity in alkene formation and the ease of removal of its water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method is particularly valuable in the synthesis of natural products. conicet.gov.ar The reaction mechanism is similar to the Wittig reaction, proceeding through a phosphonate carbanion that adds to the aldehyde. wikipedia.orgorganic-chemistry.org

A comparative table of these olefination reactions is presented below:

| Reaction | Reagent | Typical Product | Key Advantages |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Alkene | Forms C=C bonds; versatile. masterorganicchemistry.com |

Reductions to Corresponding Alcohols and Hydrocarbons.nih.gov

The formyl group can be readily reduced to either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to convert the aldehyde to the corresponding primary alcohol, tert-butyl N-(1-(hydroxymethyl)cycloheptyl)carbamate.

Reduction to Hydrocarbons: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed to completely reduce the aldehyde to a methyl group, yielding tert-butyl N-(1-methylcycloheptyl)carbamate.

Oxidations to Carboxylic Acid Derivatives.nih.gov

Oxidation of the formyl group provides access to the corresponding carboxylic acid, 1-((tert-butoxycarbonyl)amino)cycloheptane-1-carboxylic acid, and its derivatives.

Oxidation to Carboxylic Acids: A variety of oxidizing agents can be used for this transformation, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). In some cases, even atmospheric oxygen can facilitate the oxidation of aldehydes to carboxylic acids under specific conditions. acs.org The direct oxidation of a related tertiary-butyl group on an aromatic ring to a carboxylic acid has been achieved using nitrogen dioxide gas at elevated temperatures. google.com

The table below summarizes common oxidizing agents for this conversion:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid |

Condensation Reactions and Imine Formation.nih.govalfa-chemistry.com

The formyl group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by an acid and involves the removal of water. The resulting imine can be a stable product or an intermediate for further transformations, such as reduction to a secondary amine. The formation of imines from aldehydes and amines can also be catalyzed by ruthenium complexes. dtu.dk

Knoevenagel and Aldol (B89426) Type Reactions.acs.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. The product is an α,β-unsaturated compound.

Aldol Type Reactions: While aldehydes without α-hydrogens, like tert-butyl N-(1-formylcycloheptyl)carbamate, cannot self-condense in a typical aldol reaction, they can act as the electrophilic partner in crossed aldol reactions with other enolizable aldehydes or ketones.

Transformations of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. masterorganicchemistry.com

Deprotection: The most common method for removing the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com This process generates the free amine, carbon dioxide, and isobutylene. Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.org Other methods include the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which can cleave carbamates, with phenyl carbamates being particularly labile. organic-chemistry.org

The following table outlines common deprotection methods for the Boc group:

| Reagent | Conditions | Key Features |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Anhydrous, often with scavengers | Standard and efficient method. masterorganicchemistry.com |

| Aqueous Phosphoric Acid | Mild conditions | Good selectivity in the presence of other acid-sensitive groups. nih.govorganic-chemistry.org |

Selective Deprotection Strategies (e.g., Acidolysis)

The most common and practical method for the deprotection of the tert-butyloxycarbonyl (Boc) group is acidolysis. researchgate.net This strategy relies on the susceptibility of the tert-butyl carbamate to cleavage under acidic conditions, which proceeds through the formation of a stable tert-butyl cation. researchgate.net A variety of acidic reagents can be employed for this transformation, with the choice often depending on the presence of other acid-sensitive functional groups within the molecule.

Commonly used acidic conditions for Boc deprotection include:

Trifluoroacetic acid (TFA): Often used neat or in a dichloromethane (DCM) solution, TFA is a strong acid that effectively cleaves the Boc group at room temperature. researchgate.net

Hydrochloric acid (HCl): Typically used as a solution in an organic solvent like dioxane, methanol, or ethyl acetate, HCl provides a clean and efficient method for deprotection.

Aqueous phosphoric acid (H₃PO₄): This reagent is considered an environmentally benign and mild option for removing tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups.

The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the tert-butyl group as a stable carbocation, which is then quenched, often by forming isobutylene. The resulting unstable carbamic acid readily decarboxylates to yield the free amine. researchgate.net

Table 1: Common Reagents for Acidolytic Deprotection of Boc-Carbamates

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in DCM, rt | Strong acid, highly effective. |

| Hydrochloric acid (HCl) | In dioxane, methanol, or ethyl acetate, rt | Common and clean. |

| Phosphoric acid (H₃PO₄) | 85% aqueous solution, rt or gentle heat | Mild and environmentally friendly. |

Functional Group Interconversions at the Carbamate Nitrogen

Once the Boc group is removed to unveil the primary amine, a wide array of functional group interconversions can be performed at the nitrogen atom. These transformations are fundamental in peptide synthesis and the generation of diverse molecular scaffolds.

N-Acylation: The resulting 1-aminocycloheptane-1-carbaldehyde can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base to form amides.

N-Alkylation: Reductive amination provides a powerful method for N-alkylation. The primary amine can react with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield a secondary amine. cnr.it A one-pot tandem procedure involving direct reductive amination followed by N-Boc protection has been developed to synthesize N-Boc protected secondary amines, preventing overalkylation. cnr.it

Urea and Carbamate Formation: The free amine can react with isocyanates to form ureas or with chloroformates to generate different carbamates.

Rearrangement Reactions Involving the Carbamate Group

While no specific rearrangement reactions involving the carbamate group of tert-butyl N-(1-formylcycloheptyl)carbamate are documented, several classical rearrangement reactions could be envisaged following modification of the formyl group or deprotection of the amine.

Curtius Rearrangement: The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles to form amines, carbamates, or ureas. wikipedia.orgnih.gov This reaction proceeds with the retention of stereochemistry. nih.gov For the target molecule, the formyl group could first be oxidized to a carboxylic acid. Following deprotection of the Boc group, the resulting amino acid could be a substrate for a Curtius rearrangement after conversion of the carboxylic acid to an acyl azide. This would ultimately lead to a diamine derivative. A one-pot method for the Curtius rearrangement from carboxylic acids using di-tert-butyl dicarbonate (B1257347) and sodium azide has been developed to produce Boc-protected amines. researchgate.net

Beckmann Rearrangement: The Beckmann rearrangement converts an oxime into an amide or a lactam under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The formyl group of tert-butyl N-(1-formylcycloheptyl)carbamate can be converted to an oxime by reaction with hydroxylamine. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) could, in principle, induce a rearrangement. wikipedia.org However, the migratory aptitude of the groups attached to the oxime carbon would determine the product. For an aldoxime, this would typically involve migration of the hydrogen, leading to a nitrile after dehydration, rather than a classic Beckmann rearrangement to an amide.

Schmidt Reaction: The Schmidt reaction involves the reaction of a carbonyl compound with hydrazoic acid (HN₃) under acidic conditions to yield an amine or an amide. wikipedia.org If the formyl group of the title compound is oxidized to a carboxylic acid, it could undergo a Schmidt reaction to produce the corresponding amine, with loss of the carboxyl group as carbon dioxide.

Reactivity at the Cycloheptane (B1346806) Ring System

The cycloheptane ring, being a saturated carbocycle, is generally less reactive than the functional groups it bears. However, its conformational flexibility can influence the stereochemical outcome of reactions at the functional groups.

Functionalization of Peripheral Positions

Direct functionalization of the C-H bonds of the cycloheptane ring is challenging but can be achieved using modern synthetic methods. Given the presence of the directing carbamate group, palladium-catalyzed C-H activation could potentially be employed to introduce functionality at specific positions, although this has not been reported for this specific substrate.

Ring Transformations and Rearrangements Influenced by Substituents

The conformational properties of cycloheptane derivatives have been studied, with the chair/twist-chair and boat/twist-boat conformations being the most relevant. ajol.info The presence of substituents can influence the conformational equilibrium. While significant ring transformations or rearrangements of the cycloheptane ring itself under standard conditions are not expected, extreme conditions or the introduction of specific functional groups could lead to such reactions. For instance, the introduction of unsaturation or other reactive handles on the ring could open pathways to ring-opening or ring-contraction/expansion reactions.

Diastereoselective and Enantioselective Transformations

The aldehyde functionality in tert-butyl N-(1-formylcycloheptyl)carbamate is a key handle for diastereoselective and enantioselective transformations. The adjacent quaternary stereocenter bearing the Boc-protected amine group can exert facial control over nucleophilic additions to the aldehyde.

Nucleophilic Additions to the Aldehyde: The addition of organometallic reagents (e.g., Grignard reagents, organolithiums) or other nucleophiles to the formyl group can proceed with some degree of diastereoselectivity, dictated by Felkin-Anh or related models. The bulky tert-butyl carbamate group would likely play a significant role in directing the incoming nucleophile to the less hindered face of the aldehyde.

Asymmetric Catalysis: Enantioselective transformations of α-amino aldehydes are well-established. researchgate.net For instance, enantioselective alkylation of aldehydes can be achieved through the synergistic combination of photoredox and organocatalysis. nih.gov While these methods are typically applied to acyclic α-amino aldehydes, they could potentially be adapted for the cycloheptyl system. The synthesis of chiral α-amino ketones from C-acyl N-sulfonyl-N,O-aminals has been achieved via palladium-catalyzed asymmetric arylation. nih.gov

Enzymatic Reactions: Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral amino acids and their derivatives. beilstein-journals.org For example, reductive amination of α-keto acids using amino acid dehydrogenases is a well-established method for producing chiral amino acids with high enantioselectivity.

Induction of Stereochemistry via Chiral Auxiliaries

The aldehyde functional group in tert-butyl N-(1-formylcycloheptyl)carbamate is a key site for derivatization. To control the stereochemistry of nucleophilic additions to the formyl group, a common and powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

A prevalent class of chiral auxiliaries for reactions involving aldehydes are those derived from amino acids, such as Evans oxazolidinones. wikipedia.org Although direct studies on the target compound are unavailable, a hypothetical reaction sequence can be proposed. For instance, the aldehyde could be converted to a carboxylic acid, which is then coupled to a chiral auxiliary. Subsequent derivatization at the alpha-position would proceed with high diastereoselectivity, guided by the steric influence of the auxiliary.

Another approach involves the temporary formation of a chiral acetal (B89532). The reaction of the aldehyde with a chiral diol, such as (2R,4R)-pentanediol, in the presence of a Lewis acid, would form a chiral acetal. oup.com Subsequent nucleophilic attack on this acetal would be facially selective, leading to a product with a newly created stereocenter of a predictable configuration.

Illustrative Data for Diastereoselective Addition to a Chiral Acetal Derivative:

| Entry | Nucleophile | Lewis Acid | Diastereomeric Ratio (d.r.) |

| 1 | Allyltrimethylsilane | TiCl4 | >95:5 |

| 2 | Propargyltrimethylsilane | BF3·OEt2 | >90:10 |

| 3 | Trimethylsilyl (B98337) cyanide | TiCl4 | >98:2 |

| Note: This table is illustrative and represents typical selectivities observed in reactions with analogous chiral acetals derived from α-amino aldehydes. |

Application of Chiral Catalysts

The field of asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, circumventing the need to install and remove a chiral auxiliary. For a substrate like tert-butyl N-(1-formylcycloheptyl)carbamate, several types of chiral catalysts could be envisioned to mediate stereoselective transformations at the aldehyde.

Chiral organocatalysts, such as those derived from proline or BINOL, have proven highly effective in promoting asymmetric reactions of aldehydes. nih.gov For example, a chiral BINOL-derived phosphoric acid could catalyze the enantioselective addition of various nucleophiles to the formyl group. acs.org Similarly, a chiral secondary amine catalyst could activate the aldehyde via enamine formation, facilitating asymmetric α-functionalization reactions.

Metal-based chiral catalysts are also a powerful option. Chiral Lewis acids, for instance, can coordinate to the aldehyde's carbonyl oxygen, rendering one face of the carbonyl more susceptible to nucleophilic attack. dtic.mil For example, a chiral oxazaborolidine catalyst could be employed for the enantioselective reduction of the aldehyde to the corresponding alcohol using a borane (B79455) reagent. dtic.mil

Hypothetical Enantioselective Aldol Reaction Using a Chiral Catalyst:

| Entry | Aldehyde Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| 1 | tert-butyl N-(1-formylcycloheptyl)carbamate | (S)-Proline | 90:10 | 95% |

| 2 | tert-butyl N-(1-formylcycloheptyl)carbamate | Chiral BINOL-phosphoric acid | 85:15 | 92% |

| 3 | tert-butyl N-(1-formylcycloheptyl)carbamate | Chiral Salen-Cr(III) complex | >95:5 | 98% |

| Note: This table is hypothetical, illustrating potential outcomes based on known applications of these catalysts with similar aldehyde substrates. |

Intramolecular Reactions and Cyclization Pathways Leading to Novel Architectures

The structure of tert-butyl N-(1-formylcycloheptyl)carbamate contains functionalities that could participate in intramolecular reactions to form novel cyclic and bicyclic architectures. The Boc-protected amine, after deprotection, can act as an intramolecular nucleophile.

One potential pathway is a reductive amination. In the presence of a reducing agent, the deprotected primary amine could react with the aldehyde to form an imine intermediate, which is then reduced in situ to yield a bicyclic amine. The stereochemical outcome of such a cyclization would depend on the reaction conditions and the conformational preferences of the cycloheptyl ring.

Alternatively, the aldehyde could be oxidized to a carboxylic acid. Subsequent deprotection of the amine would yield an amino acid. Activation of the carboxylic acid, for example, by converting it to an acid chloride or using a peptide coupling reagent, would facilitate intramolecular amide bond formation, leading to a bicyclic lactam. The size of the resulting ring would depend on the relative positions of the reacting groups.

Furthermore, intramolecular cyclizations involving the Boc-group itself have been reported under specific conditions. For instance, in the presence of a Lewis acid, the oxygen of the Boc-carbonyl could potentially act as an intramolecular nucleophile towards an activated form of the aldehyde, although this is a less common pathway. A more plausible scenario involves the intramolecular reaction of the carbamate nitrogen with a nearby electrophile, which could be generated from the aldehyde. For example, conversion of the aldehyde to an epoxide could be followed by an intramolecular N-Boc-epoxide cyclization to form an oxazolidinone-fused bicyclic system. rsc.org

Advanced Synthetic Applications of Tert Butyln 1 Formylcycloheptyl Carbamate As a Key Intermediate

Utilization in the Total Synthesis of Complex Natural Products and Analogues (as a building block)

A thorough search of chemical databases and peer-reviewed journals did not yield any examples of the total synthesis of complex natural products or their analogues that utilize tert-butyl N-(1-formylcycloheptyl)carbamate as a key building block or intermediate. While related structures, such as those with smaller carbocyclic rings, have been employed in synthesis, the application of this specific cycloheptyl derivative remains undocumented in the accessible literature.

Role in the Construction of Diverse Heterocyclic Compound Libraries

The dual functionality of tert-butyl N-(1-formylcycloheptyl)carbamate makes it a theoretical candidate for the synthesis of heterocyclic compound libraries. The aldehyde and the protected amine could be used in multicomponent reactions or sequential transformations to generate spirocyclic or fused heterocyclic systems containing a cycloheptane (B1346806) ring. However, there are no specific studies or research articles that demonstrate its use for this purpose. Methodologies that employ similar α-amino aldehydes often focus on more common ring systems, and the extension to this seven-membered ring has not been reported.

Application as a Chiral Synthon in Asymmetric Synthesis

The title compound, tert-butyl N-(1-formylcycloheptyl)carbamate, is an achiral molecule. For it to be used as a chiral synthon, it would first need to be involved in an asymmetric transformation that introduces a chiral center. For instance, an asymmetric addition to the aldehyde could set a new stereocenter, or a reaction could resolve a racemic precursor. There is currently no published research describing the application of this specific compound as a precursor or synthon in asymmetric synthesis to produce enantioenriched products.

Development of Novel Methodologies Exploiting its Unique Reactivity Profile

The development of new synthetic methods often relies on the unique reactivity of specific substrates. The sterically encumbered environment of the formyl group in tert-butyl N-(1-formylcycloheptyl)carbamate, positioned at a quaternary center adjacent to a bulky Boc-protecting group, could theoretically lead to novel reactivity or selectivity in certain reactions. However, an extensive literature search found no reports of novel synthetic methodologies that have been specifically developed by exploiting the reactivity of this compound.

Contributions to Fragment-Based Synthesis and Chemical Biology Tools

Fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules (fragments) to identify starting points for the development of new therapeutic agents. A cycloheptyl scaffold bearing functional handles could be a valuable addition to a fragment library. Similarly, its structure could be incorporated into larger molecules designed as chemical biology probes. Nevertheless, there is no documented evidence in the scientific literature of tert-butyl N-(1-formylcycloheptyl)carbamate being used in fragment-based screening campaigns or in the synthesis of chemical biology tools.

Mechanistic Investigations of Reactions Involving Tert Butyln 1 Formylcycloheptyl Carbamate

Elucidation of Reaction Pathways and Intermediates

Reactions involving tert-butyl N-(1-formylcycloheptyl)carbamate would primarily center around the reactivity of the aldehyde functional group. Potential reaction pathways include nucleophilic additions, reductions, oxidations, and reactions involving the enolizable α-proton.

Nucleophilic Addition: The formyl group is susceptible to attack by nucleophiles. The reaction pathway would involve the initial attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide would yield the final addition product. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines.

Plausible Intermediate in Nucleophilic Addition:

Tetrahedral Alkoxide Intermediate: Formed by the addition of a nucleophile to the carbonyl carbon.

Reduction: The formyl group can be readily reduced to a primary alcohol. The reaction pathway with a hydride reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, involves the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated upon workup.

Plausible Intermediate in Reduction:

Tetrahedral Alkoxyaluminate/Alkoxyborate Intermediate: Formed by the attack of a hydride reagent.

Oxidation: Oxidation of the aldehyde group would yield a carboxylic acid. The reaction pathway with common oxidizing agents like potassium permanganate (B83412) or chromic acid typically involves the formation of a hydrate from the aldehyde in aqueous media, which is then oxidized.

Plausible Intermediate in Oxidation:

Geminal Diol (Hydrate): Formed by the addition of water to the aldehyde.

Enolization and α-Substitution: In the presence of a suitable base, the proton alpha to the formyl group can be removed to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations.

Plausible Intermediate in α-Substitution:

Enolate Anion: Formed by the deprotonation of the α-carbon.

Transition State Analysis and Reaction Rate Determination

Specific transition state analyses and reaction rate determinations for reactions of tert-butyl N-(1-formylcycloheptyl)carbamate have not been reported. However, computational studies on similar systems, such as the formylation of N-alkoxyamides, have been used to analyze the conformations of transition states. For reactions of tert-butyl N-(1-formylcycloheptyl)carbamate, the transition states would be influenced by the steric bulk of the cycloheptyl ring and the tert-butoxycarbonyl (Boc) group.

The rate of a reaction, such as nucleophilic addition to the formyl group, would be determined by the energy of the transition state. Factors influencing the reaction rate would include:

Steric Hindrance: The large cycloheptyl and Boc groups may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to less hindered aldehydes.

Electronic Effects: The electronic nature of the nucleophile and any catalysts used would significantly affect the activation energy and thus the reaction rate.

Solvent Effects: The polarity of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate.

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for reactions of tert-butyl N-(1-formylcycloheptyl)carbamate are unavailable, general principles can be applied. For instance, the formylation of amines to produce such compounds is a key transformation. Studies on the kinetics of carbamate (B1207046) formation have shown that the rate-limiting step can vary depending on the basicity of the amine.

For reactions of the aldehyde, such as nucleophilic addition, thermodynamic considerations would dictate the position of the equilibrium. The conversion of a carbonyl group (sp² hybridized) to a tetrahedral carbon (sp³ hybridized) is generally thermodynamically favorable, especially with strong nucleophiles.

A hypothetical kinetic study of a reaction, for example, the reduction with sodium borohydride, would likely show pseudo-first-order kinetics with respect to the aldehyde if the reducing agent is used in large excess.

| Transformation | Plausible Kinetic Profile | Plausible Thermodynamic Profile |

| Nucleophilic Addition | Second-order (first-order in aldehyde and nucleophile) | Generally exothermic and exergonic |

| Reduction with NaBH₄ | Pseudo-first-order in aldehyde (with excess NaBH₄) | Highly exothermic and exergonic |

| Oxidation to Carboxylic Acid | Complex, dependent on the oxidant and conditions | Generally exothermic and exergonic |

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for elucidating reaction mechanisms. Although no such studies have been reported for tert-butyl N-(1-formylcycloheptyl)carbamate, several hypothetical experiments could provide valuable mechanistic insights.

Deuterium Labeling at the Formyl Position (C(D)=O): This could be used to probe the mechanism of reduction. For example, in a hydride reduction, the absence of a primary kinetic isotope effect would suggest that the hydride transfer is not the rate-determining step.

¹⁸O Labeling of the Carbonyl Oxygen: This could be used to trace the fate of the carbonyl oxygen in reactions like oxidation or acetal (B89532) formation. In an oxidation reaction, the labeled oxygen would be incorporated into the resulting carboxylic acid.

¹³C Labeling of the Carbonyl Carbon: This would be useful for tracking the carbon skeleton in rearrangement reactions or for spectroscopic analysis of intermediates.

Stereochemical Course of Reactions

The stereochemical outcome of reactions at the formyl group of tert-butyl N-(1-formylcycloheptyl)carbamate would be of significant interest. The carbon atom to which the formyl and the N-Boc-amino groups are attached is a prochiral center. Nucleophilic addition to the formyl group would create a new stereocenter.

The stereochemical course of such a reaction would be influenced by the conformation of the seven-membered cycloheptyl ring and the steric bulk of the substituents. The approach of a nucleophile to the two faces of the planar carbonyl group (the Re and Si faces) would likely not be equal, leading to a diastereomeric mixture of products. The facial selectivity would be dictated by minimizing steric interactions in the transition state. For instance, the bulky tert-butyl group of the Boc protecting group and the conformation of the cycloheptyl ring would likely direct the incoming nucleophile to the less hindered face.

In the absence of a chiral catalyst or auxiliary, the reaction would produce a racemic mixture of enantiomers if the starting material is achiral and the nucleophile is not chiral. However, due to the presence of the bulky and conformationally complex cycloheptyl ring, some degree of diastereoselectivity could be expected in reactions that generate a second stereocenter.

Computational and Theoretical Studies of Tert Butyln 1 Formylcycloheptyl Carbamate and Its Transformations

Conformational Analysis and Energy Landscape Mapping of the Cycloheptane (B1346806) Ring

The seven-membered cycloheptane ring is known for its conformational complexity, existing as a dynamic equilibrium of several low-energy forms. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane can adopt multiple twist-chair and boat conformations, which are close in energy and separated by low barriers, leading to a fluxional system. slideshare.netresearchgate.netbiomedres.us The most stable conformer of unsubstituted cycloheptane is the twist-chair. slideshare.netresearchgate.net

The introduction of a bulky geminal substituent, the tert-butoxycarbonylamino and formyl groups at the C1 position, is expected to significantly influence the conformational preferences of the cycloheptane ring in tert-butyl N-(1-formylcycloheptyl)carbamate. Computational methods, such as molecular mechanics and quantum mechanics, are employed to map the potential energy surface (PES) of this substituted cycloheptane.

The primary conformations of cycloheptane are the Chair (C) and the Twist-Chair (TC). There are four distinct twist-chair conformations. The presence of the large tert-butyl group and the polar formyl and carbamate (B1207046) groups introduces significant steric and electronic effects, which would be expected to favor specific twist-chair conformations that minimize unfavorable interactions.

Table 1: Calculated Relative Energies of a Representative Set of tert-butyl N-(1-formylcycloheptyl)carbamate Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair 1 (TC1) | 0.00 | Varies |

| Twist-Chair 2 (TC2) | 0.85 | Varies |

| Chair (C) | 2.50 | Varies |

| Boat (B) | 3.10 | Varies |

Note: The data in this table is illustrative and represents plausible results from computational modeling based on known principles of cycloheptane conformational analysis. Actual values would require specific calculations for this molecule.

The mapping of the energy landscape reveals the lowest energy pathways for interconversion between these conformers. This is crucial for understanding how the molecule's shape can influence its reactivity, as different conformers may present different faces to incoming reagents.

Electronic Structure and Reactivity Predictions of the Formyl and Carbamate Groups

The electronic properties of the formyl (aldehyde) and carbamate functional groups dictate the reactivity of tert-butyl N-(1-formylcycloheptyl)carbamate. Computational quantum chemistry methods, such as Density Functional Theory (DFT), can provide detailed information about the distribution of electrons and the nature of the chemical bonds within the molecule.

The carbamate group is characterized by resonance stabilization, where the lone pair of the nitrogen atom delocalizes into the carbonyl group. nih.gov This resonance makes the N-C(O) bond shorter and more rigid than a typical single bond and reduces the nucleophilicity of the nitrogen atom. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability under many conditions and its susceptibility to removal under acidic conditions. researchgate.net

The formyl group, on the other hand, is a classic electrophilic center. The carbon atom of the carbonyl is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The presence of the adjacent carbamate group can electronically influence the reactivity of the aldehyde, though this effect is likely to be modest.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms of tert-butyl N-(1-formylcycloheptyl)carbamate

| Atom | Atomic Charge (a.u.) |

| Formyl Carbon (C=O) | +0.35 |

| Formyl Oxygen (C=O) | -0.40 |

| Carbamate Carbonyl Carbon (N-C=O) | +0.45 |

| Carbamate Nitrogen | -0.25 |

Note: The data in this table is illustrative and based on general expectations from electronic structure calculations. Actual values would be obtained from specific DFT calculations for this molecule.

Analysis of the frontier molecular orbitals (HOMO and LUMO) can also predict reactivity. The LUMO is expected to be centered on the formyl group, indicating its role as the primary electrophilic site. The HOMO would likely have significant contributions from the oxygen atoms of the carbamate and formyl groups.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the characterization of molecules. DFT calculations can be used to simulate vibrational (infrared) spectra and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. For tert-butyl N-(1-formylcycloheptyl)carbamate, key vibrational modes would include the C=O stretching frequencies of the aldehyde and the carbamate, the N-H stretch of the carbamate, and the C-H stretches of the cycloheptane ring and tert-butyl group. The calculated frequencies are often scaled to better match experimental values.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. These calculations are highly sensitive to the molecular conformation. By averaging the predicted shifts over the Boltzmann population of low-energy conformers, a more accurate prediction of the experimental spectrum can be obtained. This can be particularly useful for complex structures like cycloheptanes where many signals may overlap.

Table 3: Predicted Key Spectroscopic Data for tert-butyl N-(1-formylcycloheptyl)carbamate

| Spectroscopic Data | Predicted Value |

| IR: Aldehyde C=O Stretch | ~1725 cm⁻¹ |

| IR: Carbamate C=O Stretch | ~1690 cm⁻¹ |

| ¹H NMR: Aldehyde H | ~9.6 ppm |

| ¹³C NMR: Aldehyde C | ~200 ppm |

| ¹³C NMR: Carbamate C=O | ~155 ppm |

Note: The data in this table is illustrative and represents typical values for these functional groups. Precise predictions would require specific computational studies.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

DFT calculations are a cornerstone of modern computational organic chemistry for investigating reaction mechanisms. For tert-butyl N-(1-formylcycloheptyl)carbamate, DFT can be used to model various transformations, such as the reduction of the aldehyde, nucleophilic additions to the carbonyl group, or the removal of the Boc protecting group.

The mechanism of Boc deprotection under acidic conditions, a common reaction for this class of compounds, can also be modeled. This would involve protonation of the carbamate followed by the loss of the tert-butyl cation. rsc.org DFT calculations can elucidate the step-wise nature of this process and the role of the solvent in stabilizing the intermediates.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

While static quantum chemical calculations provide information on specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. numberanalytics.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the atomic positions and velocities over time.

For tert-butyl N-(1-formylcycloheptyl)carbamate, MD simulations can be used to explore the conformational space of the cycloheptane ring and observe the transitions between different conformers in real-time. This provides a more realistic picture of the molecule's flexibility than static calculations alone.

Furthermore, MD simulations are particularly powerful for studying the role of the solvent. researchgate.netepa.gov By explicitly including solvent molecules in the simulation box, one can investigate specific solute-solvent interactions, such as hydrogen bonding between the carbamate or formyl groups and a protic solvent. These interactions can significantly influence the conformational equilibrium and the rates and mechanisms of reactions. For example, the stability of ionic intermediates in a reaction would be highly dependent on the solvating environment, a factor that can be quantitatively assessed with MD simulations. acs.org

Future Research Directions and Unaddressed Synthetic Challenges

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact and improve safety. sigmaaldrich.comneuroquantology.com For a multi-step synthesis that could lead to tert-butyl N-(1-formylcycloheptyl)carbamate, moving away from traditional, often hazardous, solvents and reagents is a primary goal.